![molecular formula C14H18N2O2 B2828838 Benzyl (3-azabicyclo[4.1.0]heptan-6-yl)carbamate CAS No. 1893960-00-3](/img/structure/B2828838.png)
Benzyl (3-azabicyclo[4.1.0]heptan-6-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (3-azabicyclo[4.1.0]heptan-6-yl)carbamate, commonly known as Boc-protected piperidine, is a widely used chemical compound in the field of organic chemistry. It is a white crystalline solid that is soluble in organic solvents such as dichloromethane and acetonitrile. The compound is used as a protecting group for piperidine in organic synthesis due to its stability and ease of removal under mild conditions.
Wirkmechanismus
The mechanism of action of Boc-protected piperidine involves the formation of a covalent bond between the carbamate group and the nitrogen atom of the piperidine ring. This bond provides stability to the piperidine ring, preventing it from reacting with other reagents during organic synthesis.
Biochemical and Physiological Effects:
Boc-protected piperidine does not have any known biochemical or physiological effects. However, it is important to note that the compound should be handled with care as it can be toxic if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Boc-protected piperidine in lab experiments include its stability and ease of removal under mild conditions. The compound is also commercially available and relatively inexpensive. However, the limitations of using Boc-protected piperidine include its toxicity and the need for careful handling during synthesis and use.
Zukünftige Richtungen
There are several future directions for research involving Boc-protected piperidine. One area of research could involve the synthesis of new compounds using Boc-protected piperidine as a building block. Another area of research could involve the development of new methods for the removal of the Boc-protecting group under milder conditions. Additionally, the use of Boc-protected piperidine in the synthesis of new pharmaceuticals and bioactive molecules could also be explored.
Conclusion:
Boc-protected piperidine is a widely used chemical compound in the field of organic chemistry. It is commonly used as a protecting group for piperidine in organic synthesis due to its stability and ease of removal under mild conditions. The compound has several scientific research applications and has the potential for further research in the future.
Synthesemethoden
The synthesis of Boc-protected piperidine involves the reaction of piperidine with benzyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium bicarbonate to yield the final product, Boc-protected piperidine. This method of synthesis is widely used in organic chemistry laboratories.
Wissenschaftliche Forschungsanwendungen
Boc-protected piperidine has a wide range of applications in scientific research. It is commonly used as a protecting group for piperidine in the synthesis of various organic compounds. The compound is also used as a building block in the synthesis of various pharmaceuticals and bioactive molecules.
Eigenschaften
IUPAC Name |
benzyl N-(3-azabicyclo[4.1.0]heptan-6-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(18-10-11-4-2-1-3-5-11)16-14-6-7-15-9-12(14)8-14/h1-5,12,15H,6-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLZLFCUGUUHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1(C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-nitrophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2828756.png)
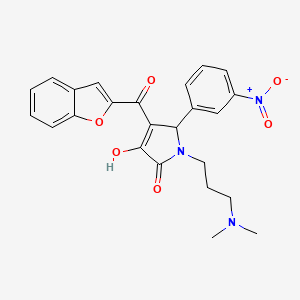
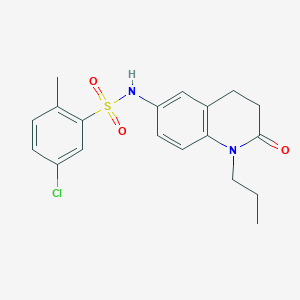
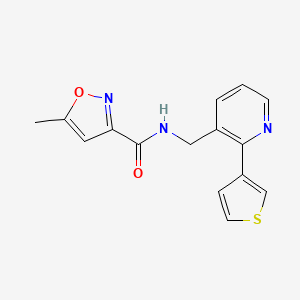
![cis-5-Methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole hcl](/img/structure/B2828763.png)
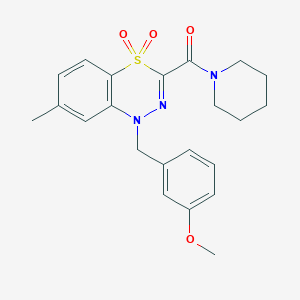
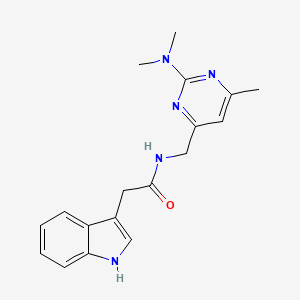
![{7-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride](/img/structure/B2828769.png)
![4-(dimethylsulfamoyl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2828770.png)
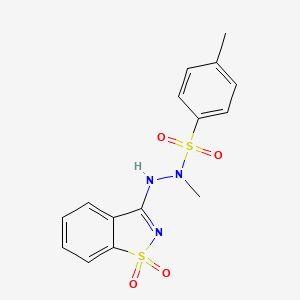
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-4-methylthiophene-2-carboxamide](/img/structure/B2828772.png)
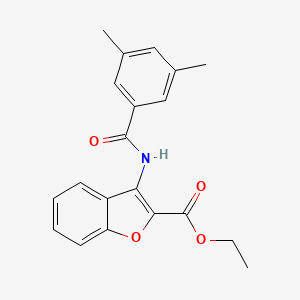

![3-Fluoro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-4-methoxybenzamide](/img/structure/B2828778.png)